![molecular formula C27H28N2O4S B2572006 Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-30-3](/img/structure/B2572006.png)

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

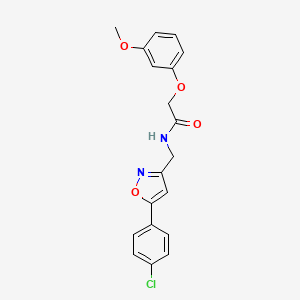

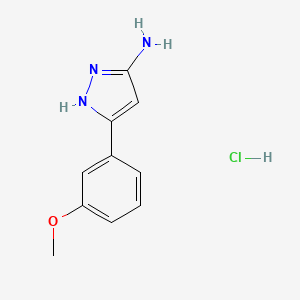

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoylbenzamido group and a tetramethyltetrahydrothieno group attached to the pyridine ring. The presence of these groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridine ring, the planarity of the benzoylbenzamido group, and the steric bulk of the tetramethyltetrahydrothieno group .Chemical Reactions Analysis

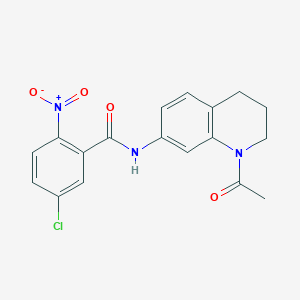

The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of its substituent groups. The pyridine ring might undergo electrophilic substitution reactions, while the benzoylbenzamido and tetramethyltetrahydrothieno groups might participate in various addition and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the benzoylbenzamido and tetramethyltetrahydrothieno groups might also influence its solubility, melting point, boiling point, and other physical properties.Scientific Research Applications

- A series of 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were evaluated for their anticancer properties. These compounds exhibited promising anti-proliferative activity against several cancer cell lines .

- Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate , a structurally related molecule, has demonstrated anti-inflammatory activity. Based on this, researchers synthesized Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as part of a research program targeting novel anti-inflammatory agents .

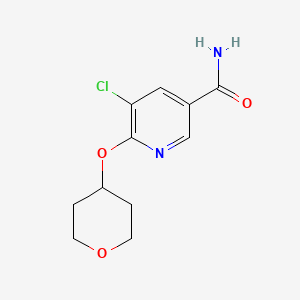

- Pyridine-based scaffolds play a crucial role in drug development. The ease of parallelization and testing potential in the chemical space makes pyridine an attractive choice for crafting novel drug candidates. Expectations include a larger share of pyridine-based drug candidates in the coming years .

- Prosthetic pyridine nucleotides participate in numerous oxidation-reduction processes in enzymatic reactions. These reactions are essential for various biological systems .

- Several vitamins, such as pyridoxine (vitamin B6), niacin (vitamin B3), and nicotine (vitamin B3), contain pyridine moieties. These vitamins exhibit high potency and selectivity in biological systems .

- Alkaloids from plant resources, like atropine (from Atropa belladonna), contain saturated pyridine rings. Atropine, a potent cholinergic drug, demonstrates the clinical relevance of pyridine-based molecules .

Anticancer Properties

Anti-Inflammatory Potential

Drug Development

Enzymatic Reactions

Vitamins and Biological Systems

Cholinergic Drugs

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4S/c1-26(2)15-19-20(25(32)33-5)24(34-22(19)27(3,4)29-26)28-23(31)18-13-11-17(12-14-18)21(30)16-9-7-6-8-10-16/h6-14,29H,15H2,1-5H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYCGKTYRGUBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)

![N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)